molecular formula C10H12ClNO3 B2937537 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride CAS No. 2172256-33-4

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

Cat. No. B2937537
CAS RN: 2172256-33-4
M. Wt: 229.66
InChI Key: QMJAHDXNOHTAOG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is a chemical compound with a molecular weight of 229.66 . Its IUPAC name is 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-6-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.66 . The InChI code provides additional information about its chemical structure .

Scientific Research Applications

Cardiovascular Medicine

Tetrahydrobenzo[b]azepines are found in a variety of medicines for treating cardiovascular diseases. Compounds like evacetrapib, benazepril, and tolvaptan contain this scaffold .

Chemical Synthesis

The compound is used in chemical synthesis and research. Scientists have experience in areas including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety and Hazards

The safety information available indicates that this compound has a signal word of "Warning" . This suggests that it may pose certain risks or hazards, but the specific details are not provided in the search results.

properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJAHDXNOHTAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2CN1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-6-carboxylic acid hydrochloride

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